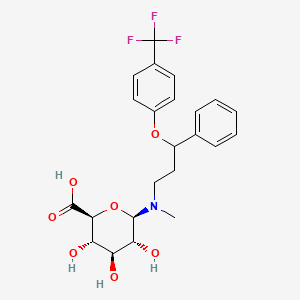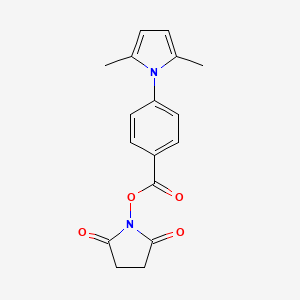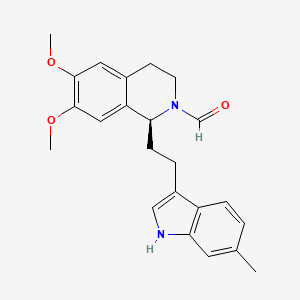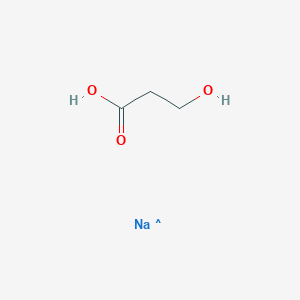![molecular formula C29H24N4O3 B10815276 5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)
5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Despite its promising attributes, it has been flagged as unsuitable for use as a chemical probe . This article delves into the details of Kinome_1901, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kinome_1901 involves multiple steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of Kinome_1901 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Kinome_1901 can undergo several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Kinome_1901 and the reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Kinome_1901 exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity towards different proteins and enzymes.
Comparison with Similar Compounds
Kinome_1901 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Kinome_1902, Kinome_1903, and Kinome_1904.
Comparison: While these compounds share structural similarities, Kinome_1901 may exhibit distinct reactivity patterns and biological activities. For instance, Kinome_1901 might have a higher binding affinity for certain proteins compared to its analogs, making it a unique candidate for specific applications.
Properties
Molecular Formula |
C29H24N4O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C29H24N4O3/c30-21(10-20-15-32-27-6-2-1-5-24(20)27)17-36-23-11-19(14-31-16-23)18-7-8-28-25(12-18)26(29(34)33-28)13-22-4-3-9-35-22/h1-9,11-16,21,32H,10,17,30H2,(H,33,34) |
InChI Key |
BSFNGHCTZDCQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C4=CC5=C(C=C4)NC(=O)C5=CC6=CC=CO6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)
![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)
![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)



![3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea](/img/structure/B10815236.png)
![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)

![5-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10815262.png)

